2-(2,3-Dichlorobenzoyl)pyridine
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Overview
Description
2-(2,3-Dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H7Cl2NO. It is a derivative of pyridine, where the pyridine ring is substituted with a 2,3-dichlorobenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorobenzoyl)pyridine typically involves the acylation of pyridine with 2,3-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine+2,3-Dichlorobenzoyl chloride→this compound+HCl
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzoyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2-(2,3-dichlorobenzyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
2-(2,3-Dichlorobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorobenzoyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzoyl)pyridine
- 2-(3,4-Dichlorobenzoyl)pyridine
- 2-(2,3-Dichlorobenzyl)pyridine
Uniqueness
2-(2,3-Dichlorobenzoyl)pyridine is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to other dichlorobenzoyl pyridine derivatives .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIMGTUSLYBKOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642021 |
Source
|
Record name | (2,3-Dichlorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54523-80-7 |
Source
|
Record name | Methanone, (2,3-dichlorophenyl)-2-pyridinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54523-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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